![molecular formula C12H10O4S B1415258 Acide [(3-formyl-2H-chromén-4-yl)thio]acétique CAS No. 2200388-64-1](/img/structure/B1415258.png)
Acide [(3-formyl-2H-chromén-4-yl)thio]acétique
Vue d'ensemble
Description
[(3-Formyl-2h-chromen-4-yl)thio]acetic acid is a compound with the molecular formula C12H10O4S and a molecular weight of 250.27 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Applications De Recherche Scientifique
[(3-Formyl-2h-chromen-4-yl)thio]acetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to biologically active chromene derivatives.
Industry: Utilized in the development of new materials with specific properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Formyl-2h-chromen-4-yl)thio]acetic acid typically involves the reaction of 3-formylchromene with thioacetic acid under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between the formyl group of chromene and the thiol group of thioacetic acid .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Formyl-2h-chromen-4-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 3-Carboxy-2h-chromen-4-ylthioacetic acid.
Reduction: 3-Hydroxymethyl-2h-chromen-4-ylthioacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of [(3-Formyl-2h-chromen-4-yl)thio]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The formyl group can participate in hydrogen bonding and other interactions, while the thiol group can form covalent bonds with target proteins or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromene derivatives: Various chromene derivatives exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
[(3-Formyl-2h-chromen-4-yl)thio]acetic acid is unique due to the presence of both a formyl group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-[(3-formyl-2H-chromen-4-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-5-8-6-16-10-4-2-1-3-9(10)12(8)17-7-11(14)15/h1-5H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXEWSPFUGYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=CC=CC=C2O1)SCC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


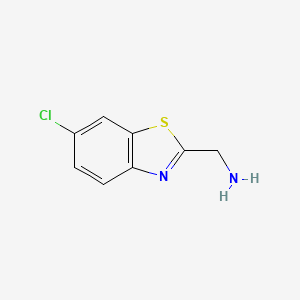
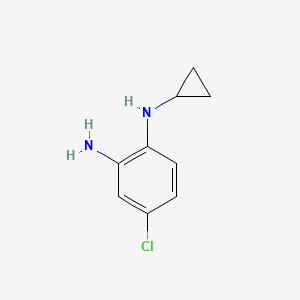
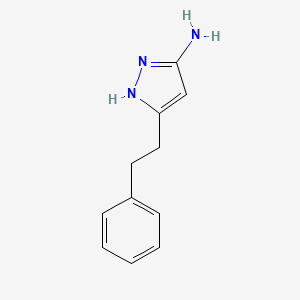
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)
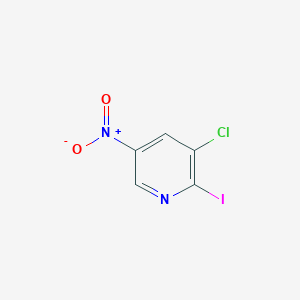

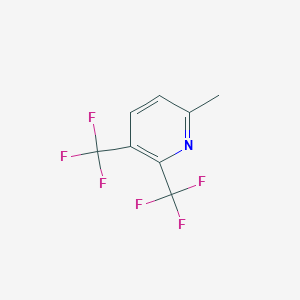
![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)
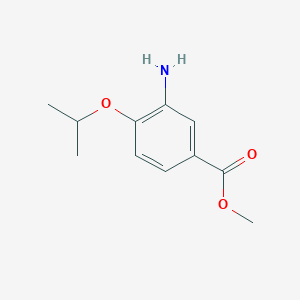
![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)
![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)
